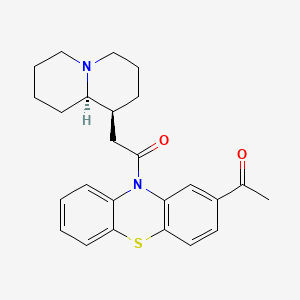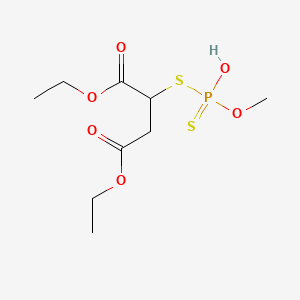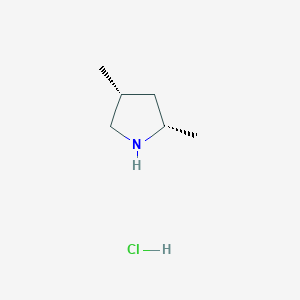
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two methyl groups at the 2 and 4 positions in the pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dimethylpyrrolidine hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a 2,4-dimethylpyrrolidine derivative using a chiral catalyst to ensure the desired stereochemistry. The reaction is often carried out under mild conditions to prevent racemization and to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S,4R)-2,4-Dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2S,4S)-2,4-Dimethylpyrrolidin-hydrochlorid
- (2R,4R)-2,4-Dimethylpyrrolidin-hydrochlorid
- (2R,4S)-2,4-Dimethylpyrrolidin-hydrochlorid
Einzigartigkeit
(2S,4R)-2,4-Dimethylpyrrolidin-hydrochlorid ist aufgrund seiner spezifischen Stereochemie einzigartig, die ihm unterschiedliche physikalische und chemische Eigenschaften verleiht. Diese Stereochemie ist entscheidend für seine Wirksamkeit in der chiralen Synthese und seine Wechselwirkung mit biologischen Zielen. Die Fähigkeit der Verbindung, stabile Hydrochloridsalze zu bilden, erhöht ihre Nützlichkeit in verschiedenen Anwendungen weiter.
Eigenschaften
CAS-Nummer |
866412-04-6 |
|---|---|
Molekularformel |
C6H14ClN |
Molekulargewicht |
135.63 g/mol |
IUPAC-Name |
(2S,4R)-2,4-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-6(2)7-4-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
InChI-Schlüssel |
RDKBTPFACIKRQD-IBTYICNHSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](NC1)C.Cl |
Kanonische SMILES |
CC1CC(NC1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


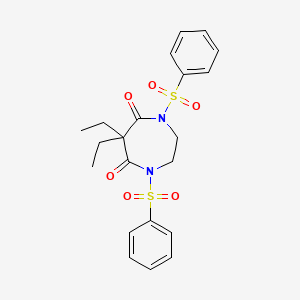
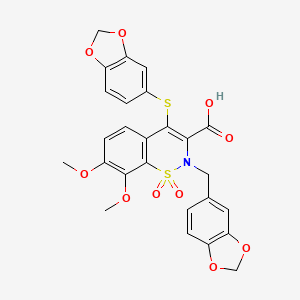
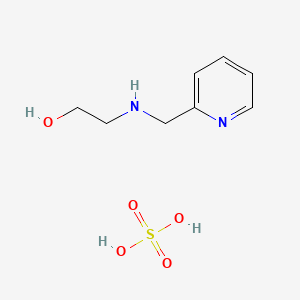
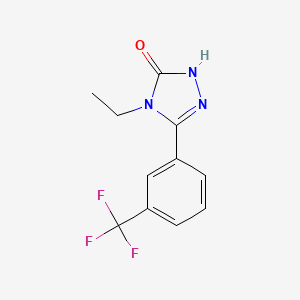
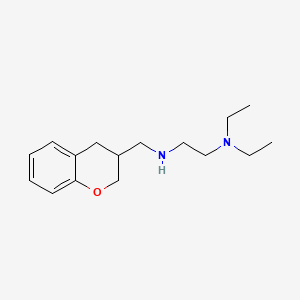
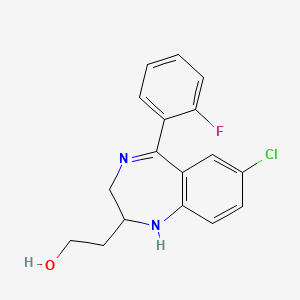

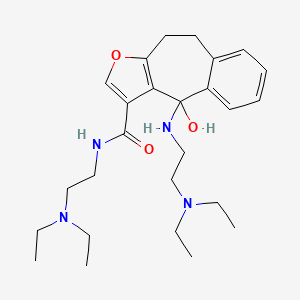
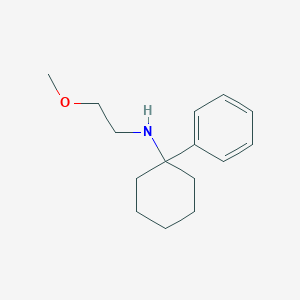
![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)
